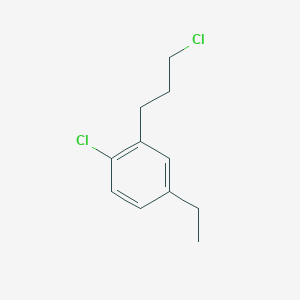
1-Chloro-2-(3-chloropropyl)-4-ethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(3-chloropropyl)-4-ethylbenzene is a useful research compound. Its molecular formula is C11H14Cl2 and its molecular weight is 217.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Chloro-2-(3-chloropropyl)-4-ethylbenzene is a chlorinated aromatic compound that has garnered attention due to its potential biological activities and implications for environmental health. This article reviews the biological activity of this compound, focusing on its toxicity, metabolic pathways, and effects on human health and the environment.
Chemical Structure and Properties
This compound is characterized by a benzene ring substituted with chlorine and an ethyl group, along with a chloropropyl side chain. The presence of chlorine atoms significantly influences its reactivity and biological interactions.
Metabolism
The metabolism of chlorinated aromatic compounds typically involves phase I reactions (oxidation) followed by phase II reactions (conjugation). For example:
- Phase I Reactions : Cytochrome P450 enzymes play a crucial role in the oxidation of chlorinated compounds, which can lead to the formation of reactive intermediates.
- Phase II Reactions : These intermediates are often conjugated with glucuronic acid or sulfate for excretion .
Research indicates that the metabolic pathways can vary significantly based on the specific structure of the compound and the presence of functional groups.
Environmental Impact
Ecotoxicology
Chlorinated compounds like this compound are persistent in the environment and can bioaccumulate in aquatic organisms. Studies have shown acute toxicity to fish and other aquatic life forms when exposed to similar chlorinated compounds. The environmental persistence raises concerns regarding long-term ecological effects .
Summary of Biological Activity
| Biological Activity | Observations |
|---|---|
| Acute Toxicity | Irritation of eyes, skin; respiratory issues; headaches |
| Chronic Toxicity | Potential liver damage; neurotoxicity; carcinogenic potential |
| Metabolic Pathways | Involves cytochrome P450 enzymes; formation of reactive metabolites |
| Environmental Impact | Bioaccumulation; acute toxicity to aquatic life |
Propriétés
Formule moléculaire |
C11H14Cl2 |
|---|---|
Poids moléculaire |
217.13 g/mol |
Nom IUPAC |
1-chloro-2-(3-chloropropyl)-4-ethylbenzene |
InChI |
InChI=1S/C11H14Cl2/c1-2-9-5-6-11(13)10(8-9)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
LMBWNNZPYYBQKU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)Cl)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















